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Compound of Interest

Compound Name: 6-fluoro-N,N-diethyltryptamine

Cat. No.: B1220290 Get Quote

An In-depth Analysis of the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS),

and Infrared (IR) Characteristics of a Novel Tryptamine Analog

This technical guide provides a comprehensive overview of the spectroscopic properties of 6-
fluoro-N,N-diethyltryptamine (6-fluoro-DET), a fluorinated analog of the classic psychedelic

compound N,N-diethyltryptamine (DET). This document is intended for researchers, scientists,

and professionals in the fields of analytical chemistry, pharmacology, and drug development

who are engaged in the study of novel psychoactive substances and tryptamine derivatives.

Introduction
6-fluoro-DET, with the chemical formula C₁₄H₁₉FN₂ and a molar mass of 234.318 g·mol⁻¹, is a

substituted tryptamine that has garnered interest within the scientific community.[1][2][3][4]

Unlike its non-fluorinated parent compound, 6-fluoro-DET is reported to be a partial agonist of

the serotonin 5-HT₂ₐ receptor but does not produce hallucinogenic effects in humans.[1][3] This

unique pharmacological profile makes its unambiguous identification and characterization

through analytical techniques paramount. This guide presents a detailed summary of its

nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic

data, alongside detailed experimental protocols and a visualization of its presumed signaling

pathway.

Spectroscopic Data Summary
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The following table summarizes the key quantitative data obtained from the spectroscopic

analysis of 6-fluoro-DET. Due to the limited availability of published experimental spectra for 6-

fluoro-DET, the NMR and IR data presented below are based on predictive models and

analysis of closely related tryptamine analogs. The mass spectrometry data is based on typical

fragmentation patterns observed for tryptamines and available GC-MS data for 6-fluoro-DET.

Spectroscopic Technique Parameter Value

¹H NMR
Predicted Chemical Shifts (δ)

in CDCl₃

See Table 2 for detailed

predicted shifts.

¹³C NMR
Predicted Chemical Shifts (δ)

in CDCl₃

See Table 3 for detailed

predicted shifts.

Mass Spectrometry (GC-MS) Molecular Ion (M⁺) m/z 234

Key Fragment Ions
m/z 58 (base peak), 175, 146,

115

Infrared (IR) Spectroscopy Key Absorption Bands (cm⁻¹)

~3400-3500 (N-H stretch,

indole), ~2970-2850 (C-H

stretch, alkyl), ~1600-1450

(C=C stretch, aromatic),

~1250-1000 (C-N stretch, C-F

stretch)

Detailed Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

The predicted ¹H and ¹³C NMR spectra of 6-fluoro-DET provide a theoretical framework for its

identification.

Table 2: Predicted ¹H NMR Chemical Shifts for 6-fluoro-DET in CDCl₃
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Proton
Predicted Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)

Indole N-H ~8.0-8.2 br s -

Aromatic C-H ~6.8-7.6 m -

Indole C2-H ~6.9-7.1 s -

Ethyl CH₂ (on N) ~2.6-2.8 q ~7.2

Ethyl CH₃ ~1.0-1.2 t ~7.2

Ethanamine CH₂

(adjacent to indole)
~2.9-3.1 t ~7.5

Ethanamine CH₂

(adjacent to N)
~2.7-2.9 t ~7.5

Table 3: Predicted ¹³C NMR Chemical Shifts for 6-fluoro-DET in CDCl₃

Carbon Predicted Chemical Shift (δ, ppm)

C=O (if present as impurity) Not expected

Aromatic/Indole C
~100-160 (C-F bond will show a large C-F

coupling constant)

Indole C2 ~122

Indole C3 ~112

Ethyl CH₂ (on N) ~47

Ethanamine CH₂ (adjacent to indole) ~23

Ethanamine CH₂ (adjacent to N) ~54

Ethyl CH₃ ~12

Mass Spectrometry (MS)
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Gas chromatography-mass spectrometry (GC-MS) is a primary technique for the identification

of tryptamines in forensic and research settings. The electron ionization (EI) mass spectrum of

6-fluoro-DET is characterized by a distinct fragmentation pattern.

The molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) of 234, corresponding

to the molecular weight of the compound. The base peak, the most intense peak in the

spectrum, is typically observed at m/z 58. This fragment corresponds to the diethylaminomethyl

cation ([CH₂=N(CH₂CH₃)₂]⁺), which is a characteristic fragment for N,N-diethyltryptamines

resulting from cleavage of the bond beta to the indole ring.

Other significant fragment ions include:

m/z 175: Resulting from the loss of the diethylaminoethyl side chain.

m/z 146: A fragment of the fluorinated indole ring.

m/z 115: Further fragmentation of the indole nucleus.

Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule.

The IR spectrum of 6-fluoro-DET is expected to show characteristic absorption bands

corresponding to its structural features.

N-H Stretch (Indole): A sharp to moderately broad band is expected in the region of 3400-

3500 cm⁻¹.

C-H Stretch (Alkyl): Multiple sharp bands are anticipated in the 2970-2850 cm⁻¹ region,

corresponding to the stretching vibrations of the C-H bonds in the ethyl groups.

C=C Stretch (Aromatic): Absorptions in the 1600-1450 cm⁻¹ range are characteristic of the

carbon-carbon double bond stretching within the indole ring.

C-N and C-F Stretches: The fingerprint region (below 1400 cm⁻¹) will contain a complex

pattern of absorptions, including those from C-N and C-F stretching and various bending

vibrations. The C-F stretch is typically found in the 1250-1000 cm⁻¹ region.
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Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of 6-fluoro-DET. These

protocols are based on established methods for the analysis of tryptamine derivatives and can

be adapted for specific instrumentation.

NMR Spectroscopy Sample Preparation
Sample Weighing: Accurately weigh approximately 5-10 mg of 6-fluoro-DET.

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform

(CDCl₃). Other deuterated solvents such as acetone-d₆ or methanol-d₄ can also be used

depending on solubility and the desired spectral resolution.[5][6]

Tube Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

Analysis: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of

400 MHz or higher for optimal resolution.

Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis

Sample Preparation: Prepare a dilute solution of 6-fluoro-DET (e.g., 1 mg/mL) in a volatile

organic solvent such as methanol or ethyl acetate.

GC Conditions:

Injector: Splitless mode at 250 °C.

Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film

thickness) is suitable.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to

280 °C at a rate of 15 °C/min, and hold for 5 minutes.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 550.

Ion Source Temperature: 230 °C.

Transfer Line Temperature: 280 °C.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (ATR): For Attenuated Total Reflectance (ATR)-FTIR, place a small

amount of the crystalline 6-fluoro-DET solid directly onto the ATR crystal.[1][7][8] Apply

consistent pressure using the instrument's pressure clamp to ensure good contact.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

Background Correction: A background spectrum of the clean, empty ATR crystal should be

collected prior to sample analysis and subtracted from the sample spectrum.

Signaling Pathway and Experimental Workflow
To visualize the molecular interactions and analytical process, the following diagrams are

provided.
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5-HT2A Receptor Activation
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Caption: Serotonin 5-HT2A receptor signaling pathway activated by a tryptamine agonist.
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Spectroscopic Analysis Workflow

6-fluoro-DET Sample

NMR Sample Preparation
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Caption: A typical workflow for the comprehensive spectroscopic analysis of 6-fluoro-DET.

Conclusion
The spectroscopic data and methodologies presented in this guide provide a foundational

resource for the analytical identification and characterization of 6-fluoro-DET. The combination

of NMR, MS, and IR spectroscopy offers a powerful and comprehensive approach to elucidate

the structure of this and other novel tryptamine derivatives. This information is crucial for

advancing research in pharmacology, toxicology, and forensic science, enabling a deeper

understanding of the structure-activity relationships of this intriguing class of compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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